METHYL 2-(3,5-DIETHOXYBENZAMIDO)BENZOATE
Description
METHYL 2-(3,5-DIETHOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a 3,5-diethoxy-substituted benzamide moiety at the 2-position of the benzene ring. Such methods are consistent with the synthesis of related compounds, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which employs benzoyl chloride or benzoic acid derivatives with amino alcohols .
However, its exact biological or industrial roles remain speculative without direct experimental data.
Properties
IUPAC Name |
methyl 2-[(3,5-diethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-14-10-13(11-15(12-14)25-5-2)18(21)20-17-9-7-6-8-16(17)19(22)23-3/h6-12H,4-5H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCNWPDAAISQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-diethoxybenzamido)benzoate typically involves the reaction of 3,5-diethoxybenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-diethoxybenzamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Methyl 2-(3,5-diethoxybenzamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-diethoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological pathways.
Comparison with Similar Compounds
Table 2: Comparison with Sulfonylurea Derivatives
| Compound | Substituents | Primary Use |
|---|---|---|
| Metsulfuron methyl ester | 4-methoxy-6-methyl-1,3,5-triazin-2-yl | Herbicide |
| Target Compound | 3,5-diethoxybenzamido | Unknown (speculative) |
N,O-Bidentate Benzamide Derivatives
discusses N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares the benzamide motif but includes an N,O-bidentate directing group. Key contrasts:
- Synthetic Flexibility : Both compounds likely form amide bonds via benzoyl chloride intermediates, but the target’s ethoxy groups may reduce reactivity compared to the hydroxyl group in ’s derivative .
Research Findings and Implications
- Characterization Gaps: While quinoline derivatives (C1–C7) and sulfonylureas () are well-characterized via NMR and HRMS , the target compound’s spectral data (e.g., ¹³C NMR shifts for ethoxy groups) remain unverified.
- Biological Potential: The diethoxy groups in the target compound resemble electron-rich aromatic systems seen in drug candidates (e.g., kinase inhibitors), suggesting possible pharmacological utility. This contrasts with the pesticidal sulfonylureas .
- Computational Tools : Programs like SHELXL () and ORTEP-3 () could model the target compound’s crystal structure, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
